molecular formula C11H26O2Si B14437150 Triethyl(3-methoxybutoxy)silane CAS No. 73993-19-8

Triethyl(3-methoxybutoxy)silane

Cat. No.: B14437150
CAS No.: 73993-19-8
M. Wt: 218.41 g/mol
InChI Key: TZEVPAYFPVAYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(3-methoxybutoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-methoxybutoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-methoxybutoxy)silane typically involves the reaction of triethylsilane with 3-methoxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

(C2H5)3SiH+CH3O(CH2)3OH(C2H5)3SiO(CH2)3OCH3+H2(C_2H_5)_3SiH + CH_3O(CH_2)_3OH \rightarrow (C_2H_5)_3SiO(CH_2)_3OCH_3 + H_2 (C2​H5​)3​SiH+CH3​O(CH2​)3​OH→(C2​H5​)3​SiO(CH2​)3​OCH3​+H2​

Catalysts such as platinum or palladium complexes are often used to facilitate this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-methoxybutoxy)silane undergoes various chemical reactions, including:

    Reduction: The Si-H bond in the compound can act as a reducing agent, facilitating the reduction of other compounds.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

    Reduction: Common reagents include strong acids or Lewis acids, which facilitate the transfer of hydride from silicon to the substrate.

    Substitution: Reagents such as halogens or organometallic compounds can be used to replace the ethyl groups.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to promote the addition of the Si-H bond to alkenes or alkynes.

Major Products Formed

    Reduction: The major products are typically the reduced forms of the substrates, such as alkanes or alcohols.

    Substitution: The products depend on the substituents introduced, resulting in various organosilicon compounds.

    Hydrosilylation: The products are silylated alkanes or alkenes, depending on the starting materials.

Scientific Research Applications

Triethyl(3-methoxybutoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent and a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Triethyl(3-methoxybutoxy)silane involves the reactivity of the Si-H bond. In reduction reactions, the Si-H bond donates a hydride ion to the substrate, resulting in the formation of a silicon-oxygen bond. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon-carbon bonds, forming a new silicon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar in structure but lacks the 3-methoxybutoxy group, making it less versatile in certain applications.

    Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.

    Triphenylsilane: Contains three phenyl groups, which significantly alter its chemical properties and applications.

Uniqueness

Triethyl(3-methoxybutoxy)silane is unique due to the presence of the 3-methoxybutoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.

Properties

CAS No.

73993-19-8

Molecular Formula

C11H26O2Si

Molecular Weight

218.41 g/mol

IUPAC Name

triethyl(3-methoxybutoxy)silane

InChI

InChI=1S/C11H26O2Si/c1-6-14(7-2,8-3)13-10-9-11(4)12-5/h11H,6-10H2,1-5H3

InChI Key

TZEVPAYFPVAYSG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCC(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.